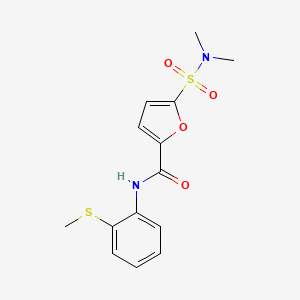

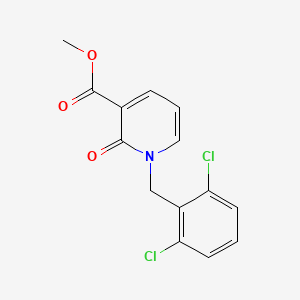

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets. For instance, they have been reported to inhibit lethal H5N1 influenza A viruses effectively . Although the specific compound is not directly mentioned in the provided papers, the general class of furan-carboxamide derivatives is of significant interest in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with different amines. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine . While the exact synthesis of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the sulfamoyl and methylthio groups.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The substitution pattern on the furan ring and the nature of the substituents on the nitrogen atom of the carboxamide group play a crucial role in determining the biological activity of these compounds. Systematic structure–activity relationship (SAR) studies have shown that specific substitutions on the furan ring, such as the 2,5-dimethyl groups, can significantly influence anti-influenza activity .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions. For example, N,N-dimethyl-2(or 3)-furancarboselenoamide, a related compound, can react with phenyldichlorophosphineselenide and subsequently undergo cyclopalladation with lithium tetrachloropalladate to form a palladaselenaheterocycle . This indicates that furan-carboxamide derivatives can participate in complexation reactions with metals, which could be useful in developing metal-based drugs or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives would depend on the specific substituents present on the molecule. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drug candidates. The anti-bacterial activities of these compounds, as demonstrated by N-(4-bromophenyl)furan-2-carboxamide and its analogues, suggest that they have the necessary properties to interact with biological targets effectively . Computational approaches, such as docking studies and molecular dynamics simulations, can further validate the interactions of these compounds with their targets, providing insights into their mechanism of action .

科学的研究の応用

Antiprotozoal Agents

Furan derivatives, including those structurally related to 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide, have shown promising antiprotozoal activities. One study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as potent antiprotozoal agents, demonstrating significant in vitro and in vivo efficacy against Trypanosoma and Plasmodium species. These compounds exhibit strong DNA affinities, highlighting the potential of furan derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).

Influenza A Virus Inhibitors

Another area of application is in the development of inhibitors for lethal viruses, such as the H5N1 influenza A virus. A study on furan-carboxamide derivatives identified them as novel inhibitors of the H5N1 virus, with certain derivatives showing potent antiviral activity. This research underscores the potential of furan derivatives in antiviral therapy, particularly against strains with high mortality rates (Yongshi et al., 2017).

Biomass Conversion and Catalysis

Furan derivatives are also explored for their potential in biomass conversion and as catalysts in producing valuable chemicals from renewable resources. One study developed a method for the efficient production of hydroxymethylfurfural (HMF) from fructose, demonstrating the role of furan derivatives in advancing sustainable chemistry and the bioeconomy. This process highlights the applicability of furan derivatives in catalyzing reactions that convert biomass-derived compounds into useful industrial chemicals (Román‐Leshkov et al., 2006).

Material Science and Polymerization

In material science, furan derivatives are investigated for their use in synthesizing novel polymeric materials. A study on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides, used in high-performance materials. This research demonstrates the utility of furan derivatives in developing new materials with potential commercial interest, emphasizing their role in creating environmentally friendly alternatives to petroleum-based polymers (Jiang et al., 2015).

特性

IUPAC Name |

5-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)13-9-8-11(20-13)14(17)15-10-6-4-5-7-12(10)21-3/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBKTHKRCMPTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)